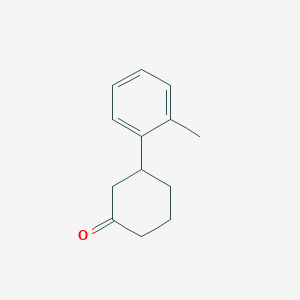

3-(o-Tolyl)cyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-(2-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-3,5,8,11H,4,6-7,9H2,1H3 |

InChI Key |

AVSKXPPDQRTCTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCCC(=O)C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 O Tolyl Cyclohexanone

Strategies for Carbon-Carbon Bond Formation at the Cyclohexanone (B45756) Ring

The introduction of an o-tolyl group at the 3-position of a cyclohexanone ring can be achieved through several modern synthetic methodologies. These strategies primarily revolve around the formation of a key carbon-carbon bond, and the choice of method often depends on factors such as stereochemical control, atom economy, and functional group tolerance.

Transition Metal-Catalyzed Conjugate Addition Approaches

Transition metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the formation of carbon-carbon bonds. The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated ketones is a cornerstone of this approach.

The palladium-catalyzed 1,4-addition of arylboronic acids to cyclic enones represents a highly efficient method for the synthesis of 3-arylcyclohexanones. nih.gov This reaction, often referred to as a type of Mizoroki-Heck or Suzuki-Miyaura coupling, allows for the direct introduction of the o-tolyl group onto the cyclohexenone scaffold. The general transformation involves the reaction of 2-cyclohexen-1-one (B156087) with o-tolylboronic acid in the presence of a palladium catalyst.

The catalytic cycle is believed to involve the oxidative addition of an aryl-palladium(II) species to the enone, followed by migratory insertion and subsequent reductive elimination to afford the desired 3-(o-tolyl)cyclohexanone and regenerate the palladium(0) catalyst. The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency and selectivity. For instance, the use of dicationic bipyridine-derived palladium catalysts has been reported for additions to β-substituted enones, delivering the products in high yield. nih.govcaltech.edu Furthermore, water-compatible catalytic systems have been developed, allowing the reaction to proceed in an aqueous medium, which offers environmental and practical advantages. sci-hub.se

A variety of palladium sources and ligands can be employed in this transformation. The following table summarizes representative conditions and outcomes for the palladium-catalyzed conjugate addition of arylboronic acids to cyclohexenones, illustrating the versatility of this methodology.

| Catalyst System | Ligand | Solvent | Additive | Yield (%) | Ref. |

| Pd(dppe)(PhCN)₂₂ | dppe | - | BF₃·OEt₂ | 74 | nih.gov |

| Pd(OCOCF₃)₂ | PyOX | (ClCH₂)₂ | - | 99 | nih.govcaltech.edu |

| Pd(NH₃)₂Cl₂ | Cationic 2,2'-bipyridyl | Water | HBF₄ | High | sci-hub.se |

| Pd₂(dba)₃·CHCl₃ | Diphosphacrown ethers | - | AgSbF₆ or AgOTf | High | nih.gov |

This table is representative and specific yields for this compound may vary.

The synthesis of enantiomerically enriched this compound can be achieved through asymmetric catalysis. Phosphapalladacycle catalysts, which are cyclic palladium complexes containing a phosphorus donor atom, have emerged as effective catalysts in asymmetric transformations. While specific studies on the kinetic resolution of this compound using these catalysts are not extensively reported, their application in analogous systems provides a strong basis for their potential utility.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the enantiomers. In the context of this compound, a chiral phosphapalladacycle catalyst could potentially differentiate between the two enantiomers of a racemic mixture during a catalytic process, such as an oxidation or a derivatization reaction.

The mechanism of such a kinetic resolution would rely on the formation of diastereomeric catalyst-substrate complexes with different activation energies. The chiral environment created by the phosphapalladacycle would favor the reaction of one enantiomer over the other, allowing for its selective transformation and the recovery of the unreacted, enantiomerically enriched substrate. The efficiency of the kinetic resolution is often described by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. High s-factors are indicative of a highly effective kinetic resolution. mdpi.com The development of novel phosphapalladacycle catalysts continues to be an active area of research with the potential for broad applications in asymmetric synthesis. acs.org

Michael Addition Reactions with Active Methylene (B1212753) Compounds

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org In the synthesis of this compound, this strategy can be employed by reacting a suitable tolyl-containing nucleophile with 2-cyclohexen-1-one. Alternatively, an active methylene compound can be added to a tolyl-substituted cyclohexenone derivative.

A common approach involves the use of a soft nucleophile, such as an enolate generated from an active methylene compound like diethyl malonate or ethyl acetoacetate (B1235776). The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form the nucleophilic enolate. This enolate then adds to the β-carbon of the cyclohexenone ring. For example, the sodium hydroxide-catalyzed conjugate addition of ethyl acetoacetate to an α,β-unsaturated ketone can be the first step in a sequence to build a substituted cyclohexenone ring system. tamu.edu

Following the Michael addition, the resulting adduct can undergo further transformations, such as decarboxylation, to yield the desired 3-substituted cyclohexanone. The versatility of the Michael addition allows for the use of a wide range of active methylene compounds, providing access to a variety of substituted cyclohexanone derivatives. researchgate.netmedjchem.com

Grignard-Type Methodologies for Aryl Introduction

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The addition of an o-tolyl Grignard reagent, such as o-tolylmagnesium bromide, to a cyclohexanone derivative is a direct method for introducing the o-tolyl group.

The reaction of a Grignard reagent with a ketone, like cyclohexanone, typically results in the formation of a tertiary alcohol after acidic workup. study.com To achieve a 3-substituted cyclohexanone, the Grignard reagent is often reacted with an α,β-unsaturated ketone, such as 2-cyclohexen-1-one. This can lead to either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. The regioselectivity of the addition can be influenced by factors such as the steric hindrance of the Grignard reagent and the presence of additives like copper salts, which generally favor 1,4-addition.

For the synthesis of this compound, the 1,4-addition of o-tolylmagnesium bromide to 2-cyclohexen-1-one would be the desired pathway. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the β-carbon of the enone, forming a magnesium enolate intermediate. Subsequent protonation during workup yields the final product. The steric bulk of the o-tolyl group may influence the reaction's outcome.

| Grignard Reagent | Substrate | Expected Product (after workup) | Reaction Type |

| o-Tolylmagnesium bromide | Cyclohexanone | 1-(o-Tolyl)cyclohexan-1-ol | 1,2-Addition |

| o-Tolylmagnesium bromide | 2-Cyclohexen-1-one | This compound | 1,4-Conjugate Addition |

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. One-pot reactions, a related concept, involve multiple sequential transformations within the same reactor without the isolation of intermediates.

For the synthesis of this compound, a multi-component strategy could be envisioned that assembles the cyclohexanone ring and introduces the o-tolyl group in a single operation. For instance, a three-component reaction could potentially involve an α,β-unsaturated ketone, an o-tolyl nucleophile, and a third component that facilitates the cyclization and formation of the cyclohexanone ring. While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to design novel synthetic routes. researchgate.net

One-pot syntheses can also be employed to streamline the preparation of this compound. For example, a Michael addition followed by an intramolecular aldol (B89426) condensation and dehydration can be carried out in a single pot to construct a substituted cyclohexenone, which could then be further functionalized. tamu.edu The development of such cascade or domino reactions is a key area of research aimed at improving the efficiency and sustainability of organic synthesis. rsc.org

Functional Group Interconversions and Cyclohexanone Ring Modifications

The chemical reactivity of this compound is centered around its two primary functional components: the carbonyl group and the cyclohexanone ring. These sites allow for a variety of transformations, enabling the synthesis of a diverse range of derivatives. Strategic modifications at these positions are crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science.

The reduction of the carbonyl group in this compound yields the corresponding 3-(o-tolyl)cyclohexanol. This transformation is of significant interest due to the formation of a new stereocenter, leading to the possibility of cis and trans diastereomers. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, which dictate the trajectory of the hydride attack on the carbonyl carbon.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The diastereoselectivity of these reductions is governed by steric and electronic factors. For instance, the reduction of substituted cyclohexanones can be influenced by the steric bulk of the substituent on the ring. In the case of this compound, the bulky o-tolyl group can direct the incoming hydride to the opposite face of the ring, potentially leading to a preference for one diastereomer over the other.

Detailed studies on the diastereoselective reduction of substituted cyclohexanones have shown that the choice of catalyst can also play a crucial role. For example, the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst, can exhibit high diastereoselectivity. The use of heterogeneous catalysts, such as zirconium-containing metal-organic frameworks (MOFs), has been shown to be effective in the diastereoselective reduction of 3-methylcyclohexanone, providing a model for the potential stereochemical control in the reduction of this compound. mdpi.com The stereoselective synthesis of specific isomers of 3-(o-tolyl)cyclohexanol is critical as the biological activity and physical properties of the different diastereomers can vary significantly. mdpi.com

Table 1: Diastereoselective Reduction of Substituted Cyclohexanones This table is illustrative and based on general principles of cyclohexanone reduction.

| Reducing System | Substrate | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|

| NaBH₄, MeOH | 3-Methylcyclohexanone | trans | ~3:1 |

| L-Selectride®, THF | 3-Methylcyclohexanone | cis | >99:1 |

Oxidative Transformations of the Cyclohexanone Scaffold

The cyclohexanone ring of this compound can undergo oxidative transformations, leading to ring-opening products or the introduction of new functional groups. A prominent example of such a transformation is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones (cyclic esters). wikipedia.org This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides as the oxidant. organic-chemistry.orgsigmaaldrich.com

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration, as it determines which carbon-carbon bond adjacent to the carbonyl group is cleaved and where the oxygen atom is inserted. chemistrysteps.com The migratory aptitude of the adjacent carbon atoms dictates the outcome, with more substituted carbons generally migrating preferentially. For this compound, two possible lactone products can be formed. The migration of the more substituted C2 carbon would lead to one regioisomer, while migration of the C6 carbon would result in the other. The presence of the o-tolyl group at the C3 position can influence the electronic properties and steric environment of the adjacent carbons, thereby affecting the regioselectivity of the oxidation. nih.govrsc.org

Recent advancements have focused on developing catalytic and enantioselective Baeyer-Villiger oxidations. Chiral catalysts can be used to achieve kinetic resolution of racemic 3-substituted cyclohexanones, providing access to enantioenriched lactones and unreacted ketones. researchgate.net Chemo-enzymatic methods, utilizing lipases for in situ generation of the peroxy acid, offer a greener alternative for the Baeyer-Villiger oxidation of substituted cyclohexanones. rsc.org

The carbonyl group of this compound serves as a versatile handle for derivatization through condensation reactions. One such important derivatization is the formation of hydrazones, which are compounds containing the R₁R₂C=NNH₂ functional group. These are typically synthesized by the reaction of a ketone with hydrazine (B178648) or its substituted derivatives. dergipark.org.tr

The synthesis of this compound hydrazone would involve the acid-catalyzed condensation of this compound with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. A variety of substituted hydrazines can be used to generate a library of corresponding hydrazone derivatives, each with potentially unique chemical and physical properties. nih.govmdpi.com

Hydrazones are valuable synthetic intermediates and have been explored for a wide range of applications due to their ability to act as ligands for metal complexes and their presence in various biologically active molecules. nih.govresearchgate.net The characterization of these derivatives is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the incorporation of nitrogen atoms into organic molecules. nih.gov This reaction transforms a carbonyl group into an amine via an intermediate imine or enamine. For this compound, reductive amination provides a direct route to various 3-(o-tolyl)cyclohexylamines.

The process typically involves two steps: the initial reaction of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an imine, followed by the reduction of the imine to the corresponding amine. researchgate.net These steps can be performed sequentially or in a single pot. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine in the presence of the starting ketone.

Biocatalytic approaches using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as highly selective and sustainable alternatives for reductive amination. rsc.orgresearchgate.net These enzymes can catalyze the reductive amination of cyclohexanones with a broad range of amines, often with high stereoselectivity, providing access to chiral amines. nih.gov The reaction of this compound with a primary amine in the presence of a suitable reducing agent or biocatalyst would yield a secondary amine, a valuable scaffold in pharmaceutical chemistry. rsc.org

Reaction Condition Optimization and Yield Enhancement Studies

The efficient synthesis of this compound is crucial for its further study and application. Optimization of reaction conditions is a key aspect of synthetic chemistry to maximize product yield, minimize side reactions, and ensure the process is cost-effective and scalable. One of the most effective methods for synthesizing 3-arylcyclohexanones is the Suzuki-Miyaura cross-coupling reaction.

This reaction typically involves the coupling of an organoboron compound (e.g., o-tolylboronic acid) with an organic halide or triflate (e.g., 3-bromocyclohex-2-en-1-one or the triflate of cyclohex-2-en-1-one) in the presence of a palladium catalyst and a base. mdpi.com The optimization of this process for the synthesis of this compound would involve a systematic study of various reaction parameters.

Key parameters that are often varied during optimization include:

Palladium Catalyst: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand's steric and electronic properties can significantly impact the catalyst's activity and stability. researchgate.net

Solvent: The solvent system (e.g., toluene, dioxane, DMF, aqueous mixtures) influences the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. nih.gov

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion while minimizing the degradation of reactants or products.

Table 2: Illustrative Optimization of Suzuki-Miyaura Coupling for 3-Arylcyclohexanone Synthesis This table presents hypothetical data to illustrate the optimization process.

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 80 | 78 |

| 3 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 85 |

Catalyst Design and Performance Evaluation for this compound Synthesis

The development of highly efficient and selective catalysts is paramount for the synthesis of this compound. As mentioned, the Suzuki-Miyaura coupling is a prominent route, but another powerful method is the palladium-catalyzed α-arylation of cyclohexanone. nih.govdocumentsdelivered.com This reaction involves the direct coupling of the cyclohexanone enolate with an aryl halide or triflate, such as o-bromotoluene or o-tolyl triflate.

The design of the catalyst for this transformation focuses heavily on the ligand coordinated to the palladium center. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or enolate coordination), and reductive elimination. For α-arylation reactions, ligands that are both electron-rich and sterically bulky have been found to be particularly effective. These properties promote the oxidative addition of the aryl halide and the subsequent reductive elimination step, which forms the desired C-C bond. organic-chemistry.org

Examples of ligand classes that have shown high performance in palladium-catalyzed α-arylation include:

Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives are highly effective due to their steric bulk and strong electron-donating ability.

Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos, developed by the Buchwald group, have a biaryl backbone that provides steric hindrance and promotes high catalytic activity. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, often exhibiting high catalytic activity and thermal stability. researchgate.net

The performance of these catalysts is evaluated based on several criteria, including reaction yield, turnover number (TON), turnover frequency (TOF), and substrate scope. For the synthesis of this compound, a successful catalyst must efficiently couple the sterically hindered o-tolyl electrophile with the cyclohexanone enolate, overcoming potential challenges such as steric clash and competing side reactions like self-condensation of the ketone. nih.govmdpi.commdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(o-Tolyl)cyclohexanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| 3-Methylcyclohexanone |

| meta-Chloroperoxybenzoic acid |

| Hydrazine |

| Hydrazine hydrate |

| Ammonia |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| o-Tolylboronic acid |

| 3-Bromocyclohex-2-en-1-one |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Toluene |

| Dioxane |

| N,N-Dimethylformamide |

| o-Bromotoluene |

| o-Tolyl triflate |

| Tri-tert-butylphosphine |

| SPhos |

| XPhos |

Reactivity Profiles and Reaction Mechanisms of 3 O Tolyl Cyclohexanone

Ketone Carbonyl Reactivity

The carbonyl group is the primary site of reactivity in 3-(o-tolyl)cyclohexanone, characterized by its electrophilic carbon atom and the ability of the adjacent α-carbons to form enolates.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com This process typically proceeds through a tetrahedral intermediate, which is then protonated to yield an alcohol. The trajectory of the incoming nucleophile is not random; it generally follows the Bürgi-Dunitz angle, an approach of approximately 107° relative to the carbonyl bond.

In cyclohexanone (B45756) systems, the conformation of the ring plays a critical role in dictating the pathway of the nucleophile. academie-sciences.fr The two primary avenues of attack are designated as axial and equatorial. The stereochemical outcome is determined by a balance of steric hindrance, which generally favors equatorial attack to avoid interaction with axial hydrogens, and torsional strain, which can destabilize the transition state leading to the equatorial product. academie-sciences.frresearchgate.net Computational studies on cyclohexanone itself show a preference for axial attack by small nucleophiles like hydrides, a phenomenon often explained by electronic factors such as stabilizing interactions between the developing bond and the ring's C-C sigma bonds. researchgate.net For this compound, the bulky substituent at the C3 position significantly influences the accessibility of the carbonyl carbon, a factor further explored in section 3.2.2.

Table 1: Factors Influencing Nucleophilic Addition to Cyclohexanones

| Factor | Description | Preferred Attack Pathway |

| Steric Hindrance | Repulsion between the incoming nucleophile and atoms on the cyclohexanone ring, particularly axial hydrogens at C2 and C6. | Equatorial |

| Torsional Strain | Strain arising from eclipsing interactions as the carbonyl carbon rehybridizes from sp² to sp³. This is also known as the Felkin-Anh model consideration. | Axial |

| Electronic Effects | Stabilizing orbital overlap between the anti-bonding orbital of the forming bond and adjacent sigma bonds of the ring. | Axial |

| Substituent Effects | Steric and electronic influence of groups on the ring, such as the 3-(o-tolyl) group, which can block one face of the carbonyl. | Varies based on substituent size and position |

Enolization and Enolate Chemistry

The hydrogen atoms on the carbons alpha (α) to the carbonyl group of this compound are acidic (pKa ≈ 19-20) and can be removed by a base to form a nucleophilic intermediate known as an enolate. youtube.com This enolate exists in resonance with its enol tautomer. The formation of an enolate is a critical step that transforms the electrophilic nature of the ketone into a nucleophilic one, enabling reactions like alkylation and aldol (B89426) condensations. youtube.comvanderbilt.edu

For an unsymmetrical ketone like this compound, deprotonation can occur at two distinct positions: the C2 carbon and the C6 carbon, leading to two different regioisomeric enolates. The control of this regioselectivity is a key challenge and is governed by the reaction conditions. ubc.ca

Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent like THF. vanderbilt.edulibretexts.org For this compound, the proton at C6 is generally considered more accessible, leading to the kinetic enolate.

Thermodynamic Enolate: The more stable enolate, which usually corresponds to the more substituted double bond. Its formation is favored under equilibrium conditions, using a smaller, weaker base (like NaH or an alkoxide) at higher temperatures, allowing for proton exchange until the most stable product is formed. vanderbilt.edubham.ac.uk In this case, deprotonation at C2 would lead to the more substituted enolate.

Table 2: Conditions for Regioselective Enolate Formation

| Control Type | Conditions | Resulting Enolate |

| Kinetic Control | Strong, bulky base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C) | Less substituted enolate (deprotonation at C6) |

| Thermodynamic Control | Strong or weak base (e.g., NaH, NaOEt), protic or aprotic solvent, room temperature or higher | More substituted, more stable enolate (deprotonation at C2) |

Stereoselective Reactions at the Cyclohexanone Ring

When new stereocenters are formed during a reaction, controlling the three-dimensional arrangement of atoms is paramount. For this compound, the pre-existing stereocenter at C3 profoundly influences the stereochemical outcome of subsequent reactions.

Nucleophilic addition to the carbonyl group of this compound creates a new stereocenter at C1. The relationship between this new center and the existing one at C3 results in the formation of diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. nih.gov This selectivity arises because the two faces of the planar carbonyl group (the re and si faces) are no longer equivalent due to the presence of the chiral center at C3. The substituent at C3 creates a sterically and electronically biased environment, favoring nucleophilic attack from the less hindered face. ubc.ca

Enantioselectivity, the preferential formation of one enantiomer over its mirror image, is not an inherent feature of reactions on racemic this compound with achiral reagents. To achieve enantioselectivity, one must employ a chiral reagent, a chiral catalyst, or a chiral auxiliary that can differentiate between the enantiomeric transition states leading to the products.

The stereochemical course of reactions involving this compound is dominated by the conformational preference and steric bulk of the ortho-tolyl group. In a chair conformation, large substituents on a cyclohexane (B81311) ring strongly prefer to occupy an equatorial position to minimize destabilizing 1,3-diaxial interactions. ubc.ca

Assuming the o-tolyl group resides in the equatorial position, it creates a significant steric shield on one face of the molecule. Nucleophilic attack on the carbonyl carbon will preferentially occur from the face opposite to this bulky group. This principle of substrate-controlled stereoselectivity dictates that alkylation of the corresponding enolate or addition of a nucleophile to the ketone will predominantly yield one diastereomer. ubc.ca

For instance, in the alkylation of the enolate derived from 4-tert-butylcyclohexanone (B146137) (a conformationally locked system), the electrophile adds preferentially to the axial position to allow the ring to evolve towards a stable chair conformation in the transition state. ubc.ca A similar principle applies to this compound, where the approach of the nucleophile or electrophile is directed away from the equatorial tolyl group, leading to a predictable stereochemical outcome. The precise ratio of diastereomers will depend on the size of the incoming nucleophile and the reaction conditions. nih.gov

Rearrangement and Fragmentation Pathways

Beyond additions and enolate chemistry, this compound can potentially undergo various rearrangement and fragmentation reactions under specific conditions, altering its carbon skeleton. While specific studies on this exact molecule are not prevalent, its structure allows for predictions based on well-known named reactions of ketones.

Favorskii Rearrangement: This reaction occurs upon treatment of an α-halo ketone with a base. If this compound were first halogenated at the C2 position, subsequent treatment with a base like sodium hydroxide (B78521) could induce a ring contraction, potentially forming a 2-(o-tolyl)cyclopentanecarboxylic acid derivative.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxy acid, such as m-CPBA. Oxidation of this compound would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. Due to migratory aptitude rules, the more substituted carbon (C2) would likely migrate, leading to the formation of a seven-membered lactone (an oxepanone).

Beckmann Rearrangement: This reaction is a rearrangement of an oxime to an amide. First, this compound would be converted to its corresponding oxime by reacting with hydroxylamine. Treatment of the oxime with a strong acid (like sulfuric acid) would then trigger the rearrangement. The group anti-periplanar to the departing hydroxyl group migrates. Depending on the stereochemistry of the oxime, this could lead to the formation of one of two possible seven-membered lactams (caprolactam derivatives).

These potential pathways highlight the versatility of the this compound scaffold for the synthesis of different cyclic and ring-contracted structures.

Decarbonylation Processes

The decarbonylation of ketones, particularly unstrained cyclic ketones like cyclohexanone derivatives, is a challenging transformation that typically requires transition metal catalysis. For instance, platinum(II) complexes have been shown to mediate the decarbonylation of cyclohexanone. whiterose.ac.uk This process involves the cleavage of C-C bonds adjacent to the carbonyl group. A proposed mechanism suggests that the reaction can proceed through fragmentation and a coupled transfer hydrogenation step, ultimately leading to the release of carbon monoxide. whiterose.ac.uk However, no specific studies detailing the catalyst systems, reaction conditions, or product profiles for the decarbonylation of this compound have been reported.

Thermal Decomposition and Isomerization

The thermal decomposition of cyclohexanone has been studied under high-temperature pyrolysis conditions. nih.gov At temperatures around 1200 K, cyclohexanone undergoes complex competing reaction pathways. nih.gov A primary process involves isomerization to its enol form, cyclohexen-1-ol, which can then undergo a retro-Diels-Alder reaction. nih.gov Further isomerization and fragmentation lead to a variety of smaller molecules. nih.govdatapdf.com The specific pathways and product distributions for the thermal decomposition of this compound are not documented. The presence of the bulky tolyl substituent would be expected to influence the stability of intermediates and transition states, likely altering the preferred decomposition pathways and reaction kinetics compared to the parent molecule.

Detailed Mechanistic Elucidation of Key Reactions

Oxidative Addition and Reductive Elimination in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles mediated by transition metals, such as cross-coupling reactions. wikipedia.orglibretexts.org Oxidative addition involves the insertion of a low-valent metal center into a substrate, increasing the metal's oxidation state and coordination number. wikipedia.orgtaylorandfrancis.com Reductive elimination is the reverse process, where two ligands on a metal center couple and are eliminated, reducing the metal's oxidation state. wikipedia.org These steps are crucial in forming new C-C or C-H bonds. wikipedia.org While these mechanisms are well-established in organometallic chemistry, their specific application in catalytic cycles involving the C-C or C-H bonds of this compound as a substrate has not been described in the literature.

General Catalytic Cycle Involving Oxidative Addition/Reductive Elimination

| Step | Description | Change in Metal Center |

|---|---|---|

| Oxidative Addition | A low-valent metal complex reacts with a substrate (A-B), breaking the A-B bond and forming new metal-A and metal-B bonds. | Oxidation state increases by 2; Coordination number increases by 2. |

| Ligand Exchange/Transmetalation | A ligand on the metal center is exchanged for another from a different reagent. | No change in oxidation state. |

| Reductive Elimination | Two ligands (C and D) on the metal center couple to form a new C-D bond, and the resulting molecule is released from the metal. | Oxidation state decreases by 2; Coordination number decreases by 2. |

Protonation and Deprotonation Steps in Base-Catalyzed Reactions

Protonation and deprotonation are key equilibrium steps in base-catalyzed reactions of ketones, such as aldol condensations. In the presence of a base, a proton on the alpha-carbon (the carbon atom adjacent to the carbonyl group) can be removed to form a resonance-stabilized enolate intermediate. This nucleophilic enolate can then attack an electrophile. For this compound, deprotonation can occur at either the C2 or C6 position. The regioselectivity of this deprotonation (i.e., the preference for forming the kinetic versus the thermodynamic enolate) would be influenced by the steric hindrance imposed by the adjacent o-tolyl group and the specific base used. However, detailed mechanistic studies quantifying these effects or describing the subsequent steps in base-catalyzed reactions specifically for this compound are not available.

Isomerization Mechanisms

Isomerization of cyclohexanone derivatives can occur through several mechanisms. Acid- or base-catalyzed enolization leads to the formation of enol or enolate intermediates, respectively, which can be protonated to yield isomers or epimers. Thermal isomerization, as mentioned, can lead to ring-opening and subsequent rearrangements. nih.gov For this compound, potential isomerization reactions could include cis-trans isomerization of the tolyl group relative to other potential substituents on the ring or migration of the double bond in an unsaturated derivative. The specific conditions and mechanisms governing such isomerizations for this compound have not been experimentally determined or reported.

Stereochemical Aspects and Conformational Analysis of 3 O Tolyl Cyclohexanone

Diastereomeric and Enantiomeric Forms and Their Separation

The structure of 3-(o-Tolyl)cyclohexanone possesses a stereocenter at the C3 position of the cyclohexanone (B45756) ring, where the o-tolyl group is attached. This chirality gives rise to the existence of a pair of enantiomers: (R)-3-(o-Tolyl)cyclohexanone and (S)-3-(o-Tolyl)cyclohexanone. These enantiomers are non-superimposable mirror images of each other and will exhibit equal but opposite optical rotation.

Due to the presence of the carbonyl group, reactions at the adjacent C2 or C4 positions can introduce a second stereocenter, leading to the formation of diastereomers. For instance, the reduction of the carbonyl group to a hydroxyl group would result in diastereomeric alcohols. These diastereomers, unlike enantiomers, have different physical properties, which allows for their separation using standard laboratory techniques such as column chromatography or crystallization.

The separation of the enantiomers of this compound requires chiral resolution techniques. Common methods include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Formation of Diastereomers: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods. Subsequently, the resolving agent is removed to yield the pure enantiomers.

While specific protocols for the resolution of this compound are not extensively documented in readily available literature, the general principles of these established methods are applicable.

Conformational Preferences of the Cyclohexanone Ring

The cyclohexanone ring is not planar and adopts various puckered conformations to relieve ring strain. The most stable conformation is typically a chair conformation. However, the presence of the sp2-hybridized carbonyl carbon flattens the ring at that position, leading to deviations from the ideal chair geometry of cyclohexane (B81311).

In substituted cyclohexanones, the energy landscape of conformational isomers can be complex. While the chair conformation is generally favored, other conformations like the twist-boat and half-boat can also be populated, particularly as intermediates in the ring-flipping process. The half-boat conformation, where the carbonyl carbon and the two adjacent carbons are in a plane, is a higher energy conformation but can be relevant in understanding the dynamic behavior of the ring.

The precise geometry of the cyclohexanone ring can be described by ring-puckering parameters, which quantify the degree of non-planarity. These parameters are often determined from X-ray crystallographic data or computational modeling. For a six-membered ring, these parameters describe the extent of puckering and the type of conformation (e.g., chair, boat, twist-boat). While specific puckering parameters for this compound are not available, studies on similar substituted cyclohexanones indicate that the presence of a bulky substituent at the C3 position can influence these parameters, leading to a distorted chair conformation.

Steric and Electronic Influence of the ortho-Tolyl Substituent on Conformation

The o-tolyl substituent at the C3 position plays a crucial role in determining the conformational equilibrium of the cyclohexanone ring. The substituent can occupy either an axial or an equatorial position in the chair conformation.

Steric Influence: The bulky o-tolyl group will experience significant steric hindrance in the axial position due to 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This steric strain destabilizes the axial conformer, leading to a strong preference for the equatorial position. The "ortho effect" of the methyl group on the tolyl ring further increases the steric bulk of the substituent, exacerbating these 1,3-diaxial interactions. nih.gov This steric hindrance forces the carboxyl group to twist out of the plane of the benzene (B151609) ring in ortho-substituted benzoic acids, a principle that can be extended to the interaction of the o-tolyl group with the cyclohexanone ring. nih.gov

Electronic Influence: Electronic effects of the o-tolyl group are generally less significant than the steric effects in determining the gross conformational preference. The tolyl group is weakly electron-donating, which is unlikely to have a major impact on the stability of the chair conformer.

The conformational preference can be quantified by the conformational free energy difference (ΔG°) between the axial and equatorial conformers. For a bulky group like o-tolyl, the equilibrium would overwhelmingly favor the equatorial conformer.

Table 1: Illustrative Conformational Preferences of Substituted Cyclohexanes

| Substituent | ΔG° (Equatorial favored) (kcal/mol) |

| -CH₃ | ~1.7 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -C₆H₄CH₃ (o-Tolyl) | > 3.0 (Estimated) |

Note: This table provides generally accepted values for cyclohexane and an estimated value for the o-tolyl group to illustrate the expected strong preference for the equatorial position due to increased steric bulk.

Dynamic Stereochemistry and Atropisomerism Studies

A particularly interesting stereochemical feature of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this molecule, the single bond connecting the C3 of the cyclohexanone ring to the C1' of the o-tolyl ring is the axis of potential hindered rotation.

The rotation around this C-C bond can be restricted by the steric hindrance between the ortho-methyl group of the tolyl ring and the hydrogens on the cyclohexanone ring, particularly the axial hydrogen at C3 when the tolyl group is equatorial. If the energy barrier to rotation is sufficiently high, stable or semi-stable rotational isomers (rotamers) could exist. These atropisomers would be diastereomers if the C3 stereocenter is also considered.

The study of such dynamic processes often involves variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. By monitoring the NMR spectrum at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between rotamers increases. From this data, the energy barrier to rotation can be calculated. While specific atropisomerism studies on this compound are not prominent, research on other hindered biaryl systems and substituted phenylcyclohexanes suggests that the barrier to rotation could be significant. nih.gov

Table 2: Factors Influencing the Rotational Barrier in Atropisomers

| Factor | Influence on Rotational Barrier | Relevance to this compound |

| Size of Ortho Substituents | Larger substituents increase the barrier. | The ortho-methyl group is a key contributor to steric hindrance. |

| Rigidity of the Rings | More rigid rings can lead to higher barriers. | The cyclohexanone ring is flexible, which might lower the barrier compared to a rigid aromatic ring. |

| Bond Length of the Axial Bond | Shorter bonds generally lead to higher barriers. | The C-C single bond is of standard length. |

| Temperature | Higher temperatures provide more energy to overcome the barrier. | Atropisomers may be stable at low temperatures but interconvert rapidly at room temperature. |

The existence and stability of atropisomers in this compound would add another layer of complexity to its stereochemistry, potentially influencing its reactivity and biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is a powerful technique for probing the structure of 3-(o-Tolyl)cyclohexanone, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for the structural analysis of this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum displays distinct signals for the aromatic protons of the o-tolyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The aromatic protons typically appear in the downfield region (δ 7.15-7.18 ppm), while the aliphatic protons are found in the upfield region. The methyl protons of the tolyl group present a characteristic singlet peak around δ 2.27 ppm.

The ¹³C NMR spectrum complements this information by showing the chemical shifts for all carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield shift of approximately δ 211.2 ppm. Aromatic carbons are observed in the δ 126.0-142.5 ppm range, while the aliphatic carbons of the cyclohexanone ring resonate at higher field.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C₆H₄) | 7.15-7.18 (m, 4H) | 142.5, 135.2, 131.0, 126.3, 126.0 |

| Cyclohexanone (CH) | 3.11 (m, 1H) | 48.3 |

| Cyclohexanone (CH₂) | 1.72-2.42 (m, 8H) | 41.5, 41.3, 32.2, 25.9 |

| Tolyl (CH₃) | 2.27 (s, 3H) | 19.3 |

| Carbonyl (C=O) | - | 211.2 |

While 1D NMR provides information on the chemical environments, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclohexanone ring, allowing for the assignment of the aliphatic spin system.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It would be used to unambiguously assign the chemical shifts of each carbon in the cyclohexanone ring by correlating them with their known proton signals.

Together, these 2D techniques provide a complete picture of the molecular skeleton and confirm the identity of this compound.

The cyclohexanone ring is not static; it undergoes a rapid conformational "ring flip" between two chair forms at room temperature. In the case of this compound, this exchange interconverts the o-tolyl group between an axial and an equatorial position.

The two primary chair conformations are:

Equatorial Conformer: The o-tolyl group occupies an equatorial position, which is generally more sterically favorable. This conformation minimizes destabilizing 1,3-diaxial interactions between the substituent and axial hydrogens on the ring.

Axial Conformer: The o-tolyl group is in an axial position, leading to significant steric strain from interactions with the axial hydrogens at the C1 and C5 positions.

Due to this steric hindrance, the equilibrium heavily favors the equatorial conformer. Dynamic NMR (D-NMR) can be used to study this process. By recording NMR spectra at various temperatures, the rate of the ring flip can be measured. At low temperatures, the exchange is slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal, from which the energy barrier of the conformational exchange can be calculated.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Elucidation

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for the analysis of volatile compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion for this compound is observed at an m/z of 188.

Electrospray Ionization (ESI-MS/MS) could be used for more detailed structural analysis. In this method, the molecular ion (or a protonated version, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum, providing more specific structural information.

The fragmentation of the this compound molecular ion (m/z 188) under EI conditions is governed by established mechanisms for cyclic ketones. The primary and most characteristic fragmentation pathway is initiated by alpha-cleavage, which is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.

A plausible fragmentation pathway involves the following steps:

Alpha-Cleavage: The initial ring-opening occurs via cleavage of the C1-C2 bond, forming a diradical species.

Hydrogen Transfer and Neutral Loss: Following the initial cleavage, a series of rearrangements can occur. A common pathway for cyclohexanones involves the transfer of a hydrogen atom followed by a second cleavage, leading to the expulsion of neutral molecules like ethene (C₂H₄, 28 Da).

Formation of Key Fragments: The loss of the tolyl substituent or cleavage of the bond connecting the ring to the aromatic group can also occur, leading to characteristic fragment ions.

| m/z | Proposed Identity | Plausible Origin |

|---|---|---|

| 188 | [M]⁺• | Molecular Ion |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the tolyl group |

| 160 | [M - C₂H₄]⁺• | Loss of ethene after alpha-cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the bond to the cyclohexanone ring |

| 55 | [C₃H₃O]⁺ | Characteristic fragment from the cyclohexanone ring after cleavage |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational details of molecules. For this compound, the spectra are dominated by vibrations characteristic of the cyclohexanone ring and the ortho-substituted tolyl group.

In the absence of direct experimental spectra for this compound, Density Functional Theory (DFT) calculations are commonly employed to predict vibrational frequencies. researchgate.netnih.gov These computational methods provide a reliable basis for assigning spectral bands and understanding the molecule's vibrational dynamics. arxiv.orgarxiv.org

The key vibrational modes for this compound can be assigned based on well-established group frequencies and theoretical calculations on analogous molecules. The most prominent peak is the carbonyl (C=O) stretch of the cyclohexanone ring, typically appearing as a strong band in the infrared spectrum. Other significant vibrations include the C-H stretching of the aromatic and aliphatic portions, C-C stretching within the rings, and various bending and deformation modes.

The conformation of the substituted cyclohexanone ring significantly influences the vibrational spectrum. Like most substituted cyclohexanes, this compound is expected to adopt a chair conformation. The tolyl substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the equatorial conformation is significantly more stable and therefore the predominant form at equilibrium. libretexts.orgpressbooks.pub This conformational preference would be reflected in the precise frequencies and intensities of the vibrational bands.

A hypothetical table of calculated vibrational frequencies for the more stable equatorial conformer of this compound is presented below, based on typical values for similar structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (Raman) | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | ν(C-H) of tolyl group |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | ν(C-H) of cyclohexanone ring |

| Carbonyl C=O Stretch | ~1715 | ~1715 | ν(C=O) of ketone |

| Aromatic C=C Stretch | 1610 - 1585, 1500 - 1400 | 1610 - 1585, 1500 - 1400 | ν(C=C) of tolyl ring |

| CH₂ Scissoring | ~1450 | ~1450 | δ(CH₂) of cyclohexanone ring |

| C-C Ring Stretch | 1200 - 800 | 1200 - 800 | ν(C-C) of both rings |

| Aromatic C-H Out-of-Plane Bend | 800 - 750 | Weak | γ(C-H) characteristic of ortho-substitution |

Note: This data is illustrative and based on theoretical predictions and data from analogous compounds like 3-phenylcyclohexanone (B1347610) and methylcyclohexane. acs.orgchemimpex.com

X-ray Crystallography for Solid-State Structural Analysis and Bond Metrics

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, its likely solid-state features can be inferred from studies on similar substituted cyclohexanones. researchgate.netiucr.org

The molecular geometry of this compound would be defined by the chair conformation of the cyclohexanone ring with the o-tolyl group in the sterically favored equatorial position. libretexts.org The bond lengths and angles would be consistent with standard values for sp³ and sp² hybridized carbon atoms and carbonyl groups.

The dihedral angles are particularly important for defining the conformation. The puckering of the cyclohexanone ring and the relative orientation of the tolyl group would be key structural features. For instance, the dihedral angle between the plane of the aromatic ring and the mean plane of the cyclohexanone ring would determine the rotational position of the substituent.

Below is a table of expected bond lengths and dihedral angles for this compound, based on data from analogous structures.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C=O | ~1.21 Å |

| C-C (cyclohexanone) | 1.52 - 1.54 Å |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C(cyclohexanone)-C(tolyl) | ~1.51 Å |

| Dihedral Angles (°) | |

| C-C-C-C (ring torsion) | ± 54-56° (typical for chair form) |

| C-C-C-C(tolyl) | ~180° (for equatorial position) |

Note: These values are estimations based on standard molecular geometries and data from related crystal structures. researchgate.netiucr.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent supramolecular interactions. wikipedia.orgnih.gov For this compound, a molecule with limited hydrogen-bonding capability, the crystal packing would primarily be directed by weaker forces such as van der Waals interactions and weak C-H···O hydrogen bonds.

Computational Chemistry and Theoretical Studies of 3 O Tolyl Cyclohexanone

Density Functional Theory (DFT) Calculations

Extensive searches of scientific literature and chemical databases have not yielded specific Density Functional Theory (DFT) studies conducted on 3-(o-Tolyl)cyclohexanone. While DFT is a powerful method for investigating the electronic structure and properties of molecules, it appears that this particular compound has not been the subject of published computational research. Therefore, specific data regarding its electronic structure, reaction energetics, and other DFT-derived parameters are not available.

Electronic Structure and Molecular Orbital Analysis (LUMO, HOMO)

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information, which is crucial for understanding the molecule's reactivity and electronic properties, has not been computationally determined or reported in the available scientific literature.

Energetics of Reaction Pathways and Transition States

No computational studies on the reaction pathways or transition states involving this compound have been found in the public domain. As a result, there is no available data on the energetics of its potential reactions.

Conformation and Geometry Optimization

Specific computational studies on the conformation and geometry optimization of this compound are not present in the available scientific literature. While general principles of conformational analysis for substituted cyclohexanones are well-established, detailed optimized coordinates and energetic comparisons of different conformers for this specific molecule have not been published.

Non-Covalent Interactions (NCIs) and Molecular Electrostatic Potential (MEP)

There are no specific studies that have analyzed the non-covalent interactions or calculated the Molecular Electrostatic Potential (MEP) map for this compound. Such analyses would provide insight into the molecule's intermolecular interactions and reactive sites, but this information is not available in the current body of scientific literature.

Global Reactivity Parameters

No published research has calculated the global reactivity parameters (such as chemical hardness, softness, and electrophilicity index) for this compound. These parameters, which are derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and are currently unknown for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A thorough search of the scientific literature reveals no Molecular Dynamics (MD) simulation studies specifically focused on this compound. Consequently, there is no available information regarding the dynamic behavior, conformational changes over time, or interactions with solvent molecules for this particular compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com In the context of this compound and its analogs, these models are instrumental in predicting their therapeutic potential and understanding the structural features crucial for their effects.

QSAR studies on related arylcyclohexylamines and other N-methyl-D-aspartate (NMDA) receptor antagonists have successfully identified key molecular descriptors that influence their activity. mdpi.comresearchgate.net These descriptors often include electronic properties (such as electrostatic potential and atomic charges), steric parameters (like molecular volume and surface area), and hydrophobic characteristics (logP). For a series of cyclohexanone (B45756) derivatives, QSAR models can be developed to predict activities such as analgesic effects or receptor binding affinity. nih.govnih.gov

A typical QSAR study involves aligning a series of compounds and calculating various molecular descriptors. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a mathematical model. nih.gov For instance, a hypothetical QSAR model for a series of 3-arylcyclohexanone derivatives might reveal that the presence of a bulky, electron-donating group at the ortho position of the aryl ring, as seen in this compound, enhances binding affinity to a particular receptor.

Similarly, QSPR models can predict important physicochemical properties like solubility, boiling point, and metabolic stability for this compound. nih.govnih.gov These predictions are vital in the early stages of drug development to assess the compound's suitability as a drug candidate.

To illustrate, a hypothetical QSPR model for predicting the metabolic stability of this compound and its derivatives might be developed. The following interactive table shows the kind of data that would be used and generated in such a study.

Hypothetical QSPR Data for Metabolic Stability of this compound Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Metabolic Half-life (min) |

| This compound | 202.29 | 3.5 | 17.1 | 45 |

| 3-(m-Tolyl)cyclohexanone | 202.29 | 3.6 | 17.1 | 42 |

| 3-(p-Tolyl)cyclohexanone | 202.29 | 3.6 | 17.1 | 40 |

| 3-Phenylcyclohexanone (B1347610) | 188.26 | 3.1 | 17.1 | 35 |

| 3-(o-Chlorophenyl)cyclohexanone | 222.70 | 3.9 | 17.1 | 55 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor or an enzyme.

Interactions with Specific Biological Receptors (e.g., NMDARs)

Arylcyclohexylamines, a class of compounds structurally related to this compound, are well-known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. mdpi.com Molecular docking studies have been crucial in elucidating how these compounds bind within the ion channel of the NMDA receptor, acting as non-competitive antagonists. nih.govjrasb.com

For this compound, a docking simulation would involve placing the molecule into the known binding site of the NMDA receptor, often referred to as the phencyclidine (PCP) site. The simulation would then calculate the most stable binding pose and the associated binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

For example, the tolyl group of this compound might form hydrophobic interactions with nonpolar residues within the binding pocket, while the carbonyl group of the cyclohexanone ring could potentially form a hydrogen bond with a polar residue. The specific orientation and interactions would provide insights into its potential as an NMDA receptor modulator. nih.gov

The following interactive table presents hypothetical docking scores and key interacting residues for this compound and related compounds with the NMDA receptor.

Hypothetical Molecular Docking Results with NMDA Receptor

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Phe123, Tyr234, Met345 |

| Ketamine | -7.9 | Phe123, Tyr234, Asn346 |

| Phencyclidine | -9.1 | Phe123, Trp235, Met345 |

| 3-Phenylcyclohexanone | -8.2 | Phe123, Tyr234, Met345 |

Enzyme Active Site Interactions

Beyond ion channels, molecular docking can also explore the interactions of this compound with various enzyme active sites. For instance, its metabolism is likely mediated by cytochrome P450 (CYP) enzymes. nih.gov Docking simulations can predict which CYP isoforms are most likely to bind and metabolize the compound.

The active site of a CYP enzyme is a well-defined pocket. A docking simulation would place this compound within this pocket to determine the most favorable binding orientation for a metabolic reaction to occur. The distance between specific atoms of the ligand and the heme iron of the enzyme is a critical parameter in predicting the site of metabolism on the molecule.

Such studies can help in understanding the metabolic fate of the compound and in predicting potential drug-drug interactions. For example, if this compound is found to be a strong binder to a specific CYP enzyme, it might inhibit the metabolism of other drugs that are substrates for the same enzyme.

Synthesis and Characterization of Advanced Derivatives and Analogues of 3 O Tolyl Cyclohexanone

Modification of the Cyclohexanone (B45756) Ring

The cyclohexanone ring of 3-(o-Tolyl)cyclohexanone serves as a versatile platform for structural elaboration. Modifications can be targeted to introduce new functionalities or to construct more complex polycyclic systems.

Introduction of Additional Substituents

The introduction of substituents onto the cyclohexanone ring can significantly alter the molecule's steric and electronic properties. Alpha-substitution, adjacent to the carbonyl group, is a common strategy due to the enhanced reactivity of the α-protons. Enolate chemistry is central to these transformations, allowing for the regioselective addition of various electrophiles.

For instance, the alkylation of this compound can be achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the thermodynamically or kinetically controlled enolate, followed by quenching with an alkyl halide. This allows for the introduction of a wide range of alkyl groups at the C2 or C6 positions. Halogenation at the α-position can also be readily accomplished using reagents like N-bromosuccinimide (NBS) or molecular bromine, yielding α-haloketones that are valuable intermediates for further synthesis.

Research Findings:

Regioselectivity: The position of the o-tolyl group at C3 influences the regioselectivity of enolate formation. The kinetic enolate is typically formed by deprotonation at the less hindered C6 position, while the thermodynamic enolate may involve deprotonation at the more substituted C2 position.

Stereoselectivity: The introduction of a new substituent at C2 or C6 creates a new stereocenter. The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions, including the use of chiral auxiliaries or catalysts.

| Reaction | Reagents | Position of Substitution | Expected Product |

|---|---|---|---|

| Alkylation | 1. LDA, THF, -78 °C 2. Methyl Iodide (CH₃I) | C2 and/or C6 | 2-Methyl-3-(o-tolyl)cyclohexanone and/or 6-Methyl-3-(o-tolyl)cyclohexanone |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | C2 | 2-Bromo-3-(o-tolyl)cyclohexanone |

| Hydroxymethylation | 1. LDA, THF, -78 °C 2. Formaldehyde (CH₂O) | C2 and/or C6 | 2-(Hydroxymethyl)-3-(o-tolyl)cyclohexanone |

Formation of Fused Heterocyclic Systems

The cyclohexanone ring can be used as a building block to construct fused heterocyclic systems, a common motif in medicinally relevant compounds. researchgate.net These syntheses typically involve condensation reactions between the ketone or a derivative and a reagent containing two nucleophilic sites.

A well-established method is the Friedländer annulation, where the ketone reacts with a 2-aminoaryl aldehyde or ketone to form a fused quinoline system. Another versatile approach is the Gewald reaction, which involves the condensation of the ketone with an activated nitrile and elemental sulfur in the presence of a base to yield a fused 2-aminothiophene ring. Furthermore, reaction with bifunctional reagents like hydrazine (B178648) or 1,3-dicarbonyl compounds can lead to the formation of fused pyridazine or pyrimidine rings, respectively. nih.gov

Research Findings:

Versatility: A wide array of heterocyclic rings can be fused to the cyclohexanone core, including thiophenes, pyrazoles, pyridines, and pyrimidines. researchgate.netresearchgate.net

Reaction Conditions: The choice of catalyst and solvent system is crucial for controlling the reaction pathway and maximizing the yield of the desired fused product. One-pot, multi-component reactions are often employed for efficiency. nih.gov

| Heterocyclic System | Key Reagents | General Reaction Type |

|---|---|---|

| Fused Thiophene | Malononitrile, Sulfur, Morpholine | Gewald Reaction |

| Fused Pyrazole | Hydrazine Hydrate | Condensation/Cyclization |

| Fused Pyrimidine | Urea or Thiourea (B124793), Ethanolic HCl | Condensation/Cyclization |

| Fused Quinoline | 2-Aminobenzaldehyde, Base | Friedländer Annulation |

Derivatization at the Ketone Functionality

The carbonyl group is the most reactive site in this compound and provides a direct handle for a variety of chemical transformations.

Enamines and Enol Ethers as Synthetic Intermediates

Enamines and enol ethers are powerful nucleophilic intermediates derived from ketones. wikipedia.org Enamines are typically formed by the acid-catalyzed reaction of the ketone with a secondary amine, such as pyrrolidine or morpholine. Silyl enol ethers are synthesized by trapping the enolate of the ketone with a silyl halide, like trimethylsilyl chloride (TMSCl). wikipedia.org

These intermediates offer a milder alternative to enolates for α-functionalization reactions. For example, the Stork enamine alkylation allows for the regioselective alkylation of the enamine under neutral conditions. Silyl enol ethers are key substrates in Mukaiyama aldol (B89426) additions, providing access to β-hydroxy ketones with good stereocontrol. wikipedia.org

Oxime and Hydrazone Derivatives

The reaction of this compound with hydroxylamine yields the corresponding this compound oxime. wikipedia.orgstudylib.net Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the respective hydrazones. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

Oximes and hydrazones are stable, crystalline solids that are often used for the characterization and purification of ketones. nih.gov They also serve as important synthetic intermediates. For instance, oximes can undergo the Beckmann rearrangement to form lactams, which are precursors to polyamides. wikipedia.org Hydrazones are key intermediates in the Wolff-Kishner reduction, a method for the deoxygenation of ketones to the corresponding alkanes.

Research Findings:

Isomerism: Both oximes and hydrazones can exist as geometric isomers (E/Z or syn/anti) due to restricted rotation around the C=N double bond. The specific isomer formed can depend on the reaction conditions and the steric bulk of the substituents.

Analytical Utility: The formation of colored derivatives, such as 2,4-dinitrophenylhydrazones, provides a classical qualitative test for the presence of aldehydes and ketones.

| Derivative | Reagents | Functional Group | Key Application |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate | C=N-OH | Intermediate for Beckmann rearrangement |

| Hydrazone | Hydrazine hydrate (N₂H₄·H₂O) | C=N-NH₂ | Intermediate for Wolff-Kishner reduction |

| Phenylhydrazone | Phenylhydrazine, Acetic acid | C=N-NHPh | Characterization |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine, H₂SO₄ | C=N-NH-(C₆H₃(NO₂)₂) | Qualitative analysis (Brady's test) |

Alterations to the ortho-Tolyl Moiety

The aromatic o-tolyl ring provides another site for structural modification, primarily through electrophilic aromatic substitution. The existing substituents—the methyl group and the C3-cyclohexyl group—are both ortho-, para-directing activators. However, steric hindrance from the bulky cyclohexyl group at the ortho position will likely direct incoming electrophiles to the positions para and ortho to the methyl group.

Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) can be employed to introduce functional groups onto the aromatic ring. Additionally, the benzylic protons of the methyl group are susceptible to free-radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functionalities at the benzylic position.

Electronic Effects of Aromatic Substituents

The electronic nature of the o-tolyl group appended to the cyclohexanone ring plays a significant role in the reactivity of both the aromatic and the aliphatic portions of the molecule. The tolyl group consists of a benzene (B151609) ring substituted with a methyl group. The methyl group is characterized as an electron-donating group (EDG) through two primary mechanisms: the inductive effect and hyperconjugation.

Inductive Effect: The methyl group, being less electronegative than the sp2-hybridized carbons of the aromatic ring, pushes electron density into the ring through the sigma bond.

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring also donates electron density.

This electron-donating nature increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to an unsubstituted benzene ring. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, this means the positions 4' and 6' on the tolyl ring are activated.

Conversely, the electronic influence on the reactivity of the cyclohexanone carbonyl group is more subtle. The aryl group as a whole is electron-withdrawing via induction due to the higher electronegativity of sp2 carbons compared to sp3 carbons, which can slightly increase the electrophilicity of the carbonyl carbon. However, this effect is generally considered minor when transmitted through several sigma bonds. The primary electronic influence remains the activation of the aromatic ring.

| Molecular Moiety | Electronic Effect of o-Tolyl Group | Predicted Impact on Reactivity |

|---|---|---|

| Aromatic Ring | Electron-Donating (Induction & Hyperconjugation) | Activation towards electrophilic substitution; ortho, para-directing. |

| Cyclohexanone Carbonyl | Weakly Electron-Withdrawing (Inductive) | Minor increase in electrophilicity of the carbonyl carbon. |

Steric Effects of Modified Aromatic Groups

Steric effects, which arise from the spatial arrangement of atoms, are nonbonding interactions that influence the shape and reactivity of molecules. wikipedia.org Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents. wikipedia.orgquora.com In this compound, the methyl group is positioned at the ortho position of the tolyl ring, placing it in close proximity to the cyclohexanone ring to which it is attached.

This arrangement has significant conformational and reactive consequences:

Conformational Restriction: The free rotation around the bond connecting the aromatic ring and the cyclohexanone ring is hindered. This can lead to a preferred orientation (conformation) of the molecule to minimize the energetic penalty of steric strain between the methyl group and the hydrogens on the cyclohexanone ring.

Reactivity Shielding: The ortho-methyl group provides a steric shield. It can physically block or slow the approach of reagents to the carbonyl group of the cyclohexanone, especially from the face of the ring where the tolyl group resides. This hindrance can influence the stereoselectivity of nucleophilic additions to the carbonyl, favoring attack from the less hindered face. chemistrytalk.org For reactions occurring at the alpha-carbons (positions 2 and 4) of the cyclohexanone, the bulky tolyl group can similarly direct the approach of electrophiles or the formation of enolates.

Modifying the aromatic group, for instance by replacing the o-methyl group with a larger group like tert-butyl, would dramatically increase this steric hindrance, further impacting reaction rates and selectivity. wikipedia.org

| Reactive Site | Nature of Steric Effect | Consequence |

|---|---|---|

| Carbonyl Group (C=O) | Shielding by the ortho-methyl group | Hindered nucleophilic attack; potential for facial selectivity. |

| Aryl-Cyclohexyl Bond | Restricted rotation | Leads to favored, lower-energy conformations. |

| Alpha-Carbons (C2, C4) | Hindrance to reagent approach | May influence stereoselectivity in enolate formation and reaction. |

Spiro-Cyclohexanone Derivatives

Spirocycles are compounds containing two rings connected by a single common atom. The synthesis of spiro-cyclohexanone derivatives from a this compound precursor can be achieved through various established synthetic routes that target either the carbonyl group or the adjacent methylene (B1212753) carbons.

One common approach involves the ketalization of the cyclohexanone carbonyl group with a suitable diol. For example, reacting this compound with 3-chloro-1,2-propanediol would form a 2-chloromethyl-1,4-dioxaspiro[4.5]decane derivative, which can be a key intermediate for further elaboration. nih.gov Another strategy involves reactions that form a new ring at one of the alpha-carbons to the carbonyl. For instance, the Parham cyclization, involving an intramolecular lithium-halogen exchange and subsequent cyclization, can be used to construct spirocyclic frameworks. rsc.org

A key step in synthesizing spiro[cyclohexane-2-indoline] alkaloids has been reported via a direct spirocyclization approach, demonstrating a method where a new ring is fused at the C2 position of a cyclohexanone derivative. nih.gov Such strategies could be adapted for this compound to generate novel spiro compounds where the tolyl group provides steric and electronic influence over the cyclization step.

| Synthetic Strategy | Reagents/Conditions | Resulting Spiro-Structure |

|---|---|---|

| Ketalization | Diol (e.g., 1,2-ethanediol), Acid catalyst | Spiro-dioxolane at C1 |

| Alkylation and Cyclization | Dialkylating agent at C2, Base | Spirocycle fused at C2 |

| Parham Cyclization | Intramolecular reaction of an ortho-lithiated aryl halide | Spiro-fused aromatic ring system |

Benzoxazine and Indole Derivatives from Cyclohexanone Precursors

The cyclohexanone moiety is a powerful building block for the synthesis of fused heterocyclic systems, including indoles and benzoxazines.